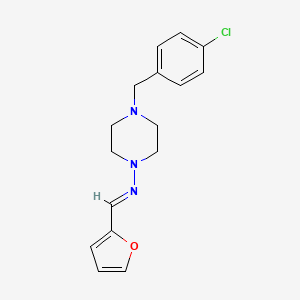![molecular formula C17H17F3N4O B5518484 1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to the compound involves nucleophilic substitution reactions and refinement of conditions to improve yield and specificity. For instance, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, showcasing the synthetic approaches relevant to the piperazine and pyrimidinone frameworks (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
Understanding the molecular structure of such compounds, including stereochemistry and conformational preferences, is crucial for their application in drug design. Al-Omary et al. (2014) reported on the crystal structure of a related piperazine compound, providing insight into the molecular conformation and intermolecular interactions that could influence the biological activity of similar compounds (Al-Omary, Ghabbour, El-Emam, Chidan Kumar, & Fun, 2014).
Chemical Reactions and Properties
Chemical reactivity and the ability to undergo various chemical transformations are key for the development of pharmacologically active agents. The formation of reactive intermediates, such as glyoxal from the piperazine moiety, has been investigated to understand the genotoxicity and guide the design of safer compounds (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).
科学的研究の応用
Antimicrobial Activity
Compounds with structural similarities to "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on the synthesis of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing novel antimicrobial agents (Yurttaş et al., 2016).
Antiproliferative Activity
Derivatives structurally related to the compound have been investigated for their antiproliferative effects against human cancer cell lines. A study revealed that certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited notable antiproliferative activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of related compounds, such as flumatinib, a tyrosine kinase inhibitor, has provided valuable insights into the metabolic pathways and metabolites in humans. These studies are crucial for understanding the behavior of potential therapeutic agents within the body (Gong et al., 2010).
Synthesis and Characterization
The synthesis and characterization of derivatives that share core structural motifs with "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been extensively studied. These studies not only explore the chemical properties of these compounds but also lay the groundwork for potential applications in various therapeutic areas. For example, the synthesis of novel dihydropyrimidinone derivatives incorporating piperazine or morpholine moieties showcases the versatility of these compounds in chemical synthesis (Bhat et al., 2018).
特性
IUPAC Name |
1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)16-21-8-6-14(22-16)24-11-10-23(15(25)12-24)9-7-13-4-2-1-3-5-13/h1-6,8H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKFXFLZMCUEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC(=NC=C2)C(F)(F)F)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)
![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

